3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid
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Overview
Description
3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenyl group, a methoxycarbonylamino group, and a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorenyl group and subsequent reactions to introduce the methoxycarbonylamino and cyclobutane functionalities. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity. The use of automated systems and advanced purification techniques would be essential to achieve high yields and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of specific functional groups to simpler forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles and electrophiles are employed, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, it may be employed as a probe or inhibitor to study enzyme activity or protein interactions.
Medicine
Potential medical applications include the development of new pharmaceuticals, where the compound's unique structure could be exploited to target specific biological pathways or receptors.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: : These compounds also contain fluorenyl groups and are used in peptide synthesis.
Cyclobutane derivatives: : Other cyclobutane-containing compounds with different functional groups.
Properties
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methoxycyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-27-22(10-14(11-22)20(24)25)13-23-21(26)28-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,23,26)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARSBMCQBDPFBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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